1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER

CAS No.: 1644629-23-1

Cat. No.: VC3016584

Molecular Formula: C14H19BN2O2

Molecular Weight: 258.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1644629-23-1 |

|---|---|

| Molecular Formula | C14H19BN2O2 |

| Molecular Weight | 258.13 g/mol |

| IUPAC Name | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |

| Standard InChI | InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-8-16-12-10(11)7-9-17(12)5/h6-9H,1-5H3 |

| Standard InChI Key | BFRBLULHLJISQI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)C |

Introduction

Chemical Identity and Basic Properties

Structural Information

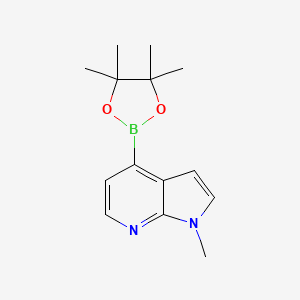

1-Methyl-7-azaindole-4-boronic acid pinacol ester consists of a 7-azaindole core with methylation at the N-1 position and a boronic acid pinacol ester group at the C-4 position. The azaindole core is a heterocyclic structure similar to indole but with a nitrogen atom replacing one of the carbon atoms in the benzene ring. This nitrogen substitution alters the electronic properties of the molecule, conferring distinct reactivity patterns compared to traditional indole-based compounds.

Chemical and Physical Properties

Table 1 summarizes the key chemical and physical properties of 1-Methyl-7-azaindole-4-boronic acid pinacol ester:

| Property | Value |

|---|---|

| CAS Number | 1644629-23-1 |

| Molecular Formula | C14H19BN2O2 |

| Molecular Weight | 258.13 g/mol |

| Physical State | Solid |

| Color | Clear |

| Storage Temperature | 2-7°C (Refrigerated) |

| Hazard Classification | Warning |

| MDL Number | MFCD17214359 |

The compound is typically stored in refrigerated conditions (2-7°C) to maintain stability and prevent decomposition . Like most boronic acid derivatives, it is sensitive to moisture and prolonged exposure to air, which can lead to degradation of the boronic ester functionality.

Synthesis and Reaction Chemistry

Synthetic Approaches

Applications in Organic Synthesis

Pharmaceutical Applications

Compounds containing the 7-azaindole core have shown significant biological activity, particularly in relation to pancreatic β-cell protection, which is relevant to the treatment of type 1 diabetes. The incorporation of 1-Methyl-7-azaindole-4-boronic acid pinacol ester in synthetic pathways enables the creation of structurally diverse azaindole derivatives with potential therapeutic applications.

Research has demonstrated that certain 7-azaindole derivatives, particularly those with substitutions at the 3- and 5-positions, show promising activity in protecting β-cells from cytokine-induced stress . While the specific compound 1-Methyl-7-azaindole-4-boronic acid pinacol ester serves primarily as a synthetic intermediate rather than a direct therapeutic agent, its role in accessing biologically active compounds is significant.

Research Findings on Azaindole Derivatives

Structure-Activity Relationships

Research involving similar azaindole derivatives has provided insights into structure-activity relationships that may be relevant to compounds synthesized using 1-Methyl-7-azaindole-4-boronic acid pinacol ester. Studies have shown that:

-

The unsubstituted NH group in the azaindole core is often critical for biological activity, as evidenced by the loss of activity when this position is methylated in certain derivatives .

-

Substitution patterns at the 3- and 5-positions of the azaindole significantly influence biological activity. For instance, pyrazolyl groups at the 3-position have shown favorable effects on the potency of certain azaindole compounds .

-

The introduction of specific functional groups through Suzuki coupling reactions (which could utilize 1-Methyl-7-azaindole-4-boronic acid pinacol ester) allows for fine-tuning of the biological properties of the resulting compounds.

Synthetic Applications in Research

The utility of azaindole boronic acid pinacol esters in research settings is demonstrated by multiple synthetic pathways documented in the literature. For example:

-

Researchers have used similar compounds in the synthesis of 3-(pyrazol-4-yl)-7-azaindole derivatives for β-cell survival studies in type 1 diabetes models .

-

Suzuki reactions involving heterocyclic iodides with 1-Boc-pyrazole-4-boronic acid pinacol ester have been used to introduce pyrazol-4-yl groups at specific positions of azaindole structures .

These examples highlight the versatility of boronic acid pinacol esters in constructing complex heterocyclic scaffolds with potential biological activity.

Comparative Analysis with Related Compounds

Several structurally related compounds provide context for understanding the properties and applications of 1-Methyl-7-azaindole-4-boronic acid pinacol ester. Table 2 presents a comparison of key related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 1-Methyl-7-azaindole-4-boronic acid pinacol ester | 1644629-23-1 | C14H19BN2O2 | 258.13 g/mol | Methylated at N-1, boronic ester at C-4 |

| 7-Azaindole-4-boronic acid pinacol ester | 942919-26-8 | C13H17N2O2B | 244.10 g/mol | Unmethylated at N-1, boronic ester at C-4 |

| 7-Azaindole-5-boronic acid pinacol ester | 754214-56-7 | C13H17BN2O2 | 244.10 g/mol | Boronic ester at C-5 position |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 761446-44-0 | C10H17BN2O2 | 208.07 g/mol | Pyrazole core instead of azaindole |

These structural analogs often exhibit similar chemical reactivity but may display different biological activities based on their core structures and substitution patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume